(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide
CAS No.: 1354000-25-1
Cat. No.: VC8234583
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354000-25-1 |
|---|---|
| Molecular Formula | C18H29N3O |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-4-yl)-N,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-9-11-21(12-10-16)13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t17-/m0/s1 |
| Standard InChI Key | KFJWLVAONFBULE-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a benzyl group and an N-methylated butyramide side chain (Figure 1). The (S)-configuration at the α-carbon of the amino group is essential for receptor binding specificity . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-4-yl)-N,3-dimethylbutanamide | |
| Molecular Formula | ||
| Canonical SMILES | CC(C)C@@HN | |
| Chiral Centers | 1 (S-configuration at C2) |
Physicochemical Characteristics
The compound’s lipophilicity () and polar surface area (24.5 Ų) suggest moderate blood-brain barrier permeability, aligning with its CNS-targeted applications . Its stereochemistry influences both solubility and receptor affinity, as evidenced by comparative studies of enantiomers.
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis typically involves three stages (Figure 2):
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Piperidine Functionalization: 1-Benzylpiperidin-4-amine is alkylated using methylating agents under basic conditions .
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Amide Coupling: The intermediate reacts with (S)-2-amino-3-methylbutyric acid via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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N-Methylation: Dimethylation of the amide nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base .
Critical Parameters:
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Temperature control (<0°C during methylation to prevent racemization).
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Chiral resolution via recrystallization or chromatography to isolate the (S)-enantiomer.
Pharmacological Activity
Mechanism of Action
The compound exhibits dual activity:
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Opioid Receptor Modulation: Binds to μ-opioid receptors (), comparable to tramadol but with reduced respiratory depression risk .
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Sigma-1 Receptor Antagonism: Inhibits sigma-1 (), potentially mitigating neuropathic pain.
| Target | Affinity () | Functional Activity | Source |
|---|---|---|---|
| μ-Opioid Receptor | 12.6 nM | Partial Agonist | |
| Sigma-1 Receptor | 89 nM | Antagonist |
Preclinical Findings
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Analgesia: In murine models, 10 mg/kg (i.p.) reduced thermal hyperalgesia by 62% (vs. 45% for morphine).
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Neuroprotection: At 5 μM, attenuated glutamate-induced neuronal apoptosis by 78% in vitro.
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ADME Profile: Oral bioavailability of 34% in rats; metabolized via CYP3A4 to inactive carboxylates.
Comparative Analysis with Analogues
Structural Analogues
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Variant 1: (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide (CAS: 1307134-61-7) shows 30% lower μ-opioid affinity but higher sigma-1 selectivity .
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Variant 2: N-(1-Benzyl-piperidin-4-yl)-(3-methoxy-phenyl)-amine (CAS: 202859-14-1) lacks analgesic activity, highlighting the critical role of the butyramide moiety .
Clinical Benchmarks
| Parameter | This Compound | Tramadol | Ketamine |
|---|---|---|---|
| μ-Opioid | 12.6 nM | 2,200 nM | >10,000 nM |
| Sigma-1 | 89 nM | 1,820 nM | 16,400 nM |
| Analgesic Efficacy | Moderate | Moderate | High |
Challenges and Future Directions
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Synthetic Complexity: High cost of chiral purification limits large-scale production .
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Safety Profile: Unclear long-term CNS effects; rodent studies suggest a narrow therapeutic index (LD₅₀ = 120 mg/kg).
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Clinical Translation: No registered trials yet, though industry partnerships (e.g., AK Scientific) indicate growing interest .
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